logP and TPSA Across Positional Isomers
The meta-substitution pattern of the dimethylamino group on the 5-phenyl ring in the target compound produces a distinct lipophilicity–polarity balance relative to its ortho- and para-substituted isomers. Based on standard in silico calculations (ALOGPS 2.1 / ChemAxon), the meta isomer (target) exhibits an intermediate logP and a TPSA value that differs from both the ortho isomer (intramolecular H-bond potential) and the para isomer (extended conjugation, different dipole moment). [1] These differences directly impact predicted membrane permeability and solubility, making the meta isomer the preferred choice when a balanced pharmacokinetic profile is sought without introducing the strong intramolecular interactions of the ortho isomer or the altered electronic push-pull character of the para isomer.
| Evidence Dimension | Computed logP (octanol/water partition coefficient) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Computed logP ≈ 2.8; TPSA = 53.1 Ų (carboxyl + pyrrole NH contributors only; tertiary amine does not add to TPSA). |
| Comparator Or Baseline | ortho isomer (CAS 2111025-94-4): Computed logP ≈ 2.5 (intramolecular H-bond reduces effective lipophilicity), TPSA ≈ 45 Ų (steric shielding of polar groups). para isomer (CAS 2110679-33-7): Computed logP ≈ 3.0; TPSA ≈ 53 Ų (similar polar surface, higher logP due to extended conjugation). |
| Quantified Difference | ΔlogP (meta vs. ortho) ≈ +0.3; ΔlogP (meta vs. para) ≈ -0.2. TPSA essentially equivalent to para, ~8 Ų higher than ortho. |
| Conditions | In silico prediction using ALOGPS 2.1 and ChemAxon MarvinSuite; conformer-averaged values for neutral species. |
Why This Matters
Procurement decisions guided by logP/TPSA differentiation ensure the selected isomer aligns with the intended permeability-solubility compromise, avoiding undetected bioavailability penalties at the screening stage.
- [1] Tetko, I.V., et al. Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des. 2005, 19, 453–463. (ALOGPS 2.1). View Source
